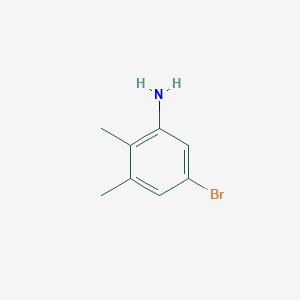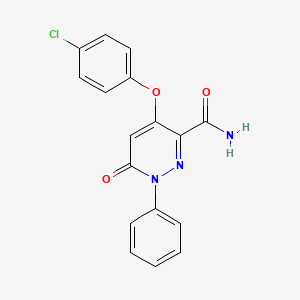![molecular formula C24H14ClN3O2 B2581271 (E)-6-chloro-2-(4-(phényldiazényl)phényl)-1H-benzo[de]isoquinoléine-1,3(2H)-dione CAS No. 406475-24-9](/img/structure/B2581271.png)
(E)-6-chloro-2-(4-(phényldiazényl)phényl)-1H-benzo[de]isoquinoléine-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the family of azo dyes, which are characterized by the presence of the azo group (-N=N-) linking two aromatic rings
Applications De Recherche Scientifique
(E)-6-chloro-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in biological staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Industry: Utilized in the textile industry for dyeing fabrics due to its vibrant color and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-chloro-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves a multi-step process:
Diazotization and Coupling Reaction: The synthesis begins with the diazotization of aniline to form a diazonium salt. This is achieved by treating aniline with sodium nitrite in the presence of hydrochloric acid at low temperatures.
Coupling with 6-chloro-1H-benzo[de]isoquinoline-1,3(2H)-dione: The diazonium salt is then coupled with 6-chloro-1H-benzo[de]isoquinoline-1,3(2H)-dione under basic conditions to form the azo compound. This step is typically carried out in an alkaline medium, such as sodium hydroxide solution, to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-6-chloro-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Reduction: The azo group can be reduced to form the corresponding amines. This reaction typically uses reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The chloro group on the benzoisoquinoline core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of different oxidation products.
Common Reagents and Conditions
Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Reduction: Corresponding aromatic amines.
Substitution: Various substituted benzoisoquinoline derivatives.
Oxidation: Oxidized azo compounds or cleavage products.
Mécanisme D'action
The mechanism of action of (E)-6-chloro-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione depends on its application:
As a Dye: The compound absorbs light at specific wavelengths, which is responsible for its color. This property is utilized in various staining and dyeing applications.
In Photodynamic Therapy: The compound can generate reactive oxygen species upon exposure to light, which can induce cell death in targeted tissues.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Orange: Another azo dye used in titrations as a pH indicator.
Congo Red: Used in histology for staining amyloid proteins.
Disperse Orange 3: Employed in the textile industry for dyeing synthetic fibers.
Propriétés
IUPAC Name |
6-chloro-2-(4-phenyldiazenylphenyl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14ClN3O2/c25-21-14-13-20-22-18(21)7-4-8-19(22)23(29)28(24(20)30)17-11-9-16(10-12-17)27-26-15-5-2-1-3-6-15/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPXBRSHVYHWOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C4=C5C(=C(C=C4)Cl)C=CC=C5C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201040607 |
Source


|
| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-chloro-2-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201040607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406475-24-9 |
Source


|
| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-chloro-2-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201040607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-chlorophenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2581188.png)


![4-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B2581192.png)

![1-[(4-chlorophenyl)methyl]-2-oxo-N-(1-phenylethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2581198.png)
![Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]propanoate](/img/structure/B2581199.png)
![2-((3-chlorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2581201.png)
![1-[6-(furan-2-yl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B2581202.png)
![5-[3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl]-1,2,5-dithiazepane](/img/structure/B2581207.png)
![(Z)-N-cyclohexyl-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)acetamide](/img/structure/B2581208.png)
![N-[(3-METHOXYPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2581209.png)


